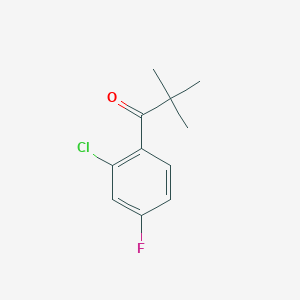
1-(1,3-Dioxolan-2-yl)-heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pyrolysis and Fuel Potential
Bio-Derived Dioxolane Fuels Recent studies have suggested alkyl-substituted 1,3-dioxolanes as potential biodiesels. A particular focus has been on understanding the pyrolysis of these compounds at high temperatures. This research is crucial for evaluating the suitability of 1-(1,3-Dioxolan-2-yl)-heptan-2-one and similar compounds as sustainable fuel sources, with an emphasis on understanding their sooting tendencies and decomposition pathways (Kwon & Xuan, 2021).
Synthesis and Applications in Surfactants
Synthesis of Cleavable Surfactants The compound has been utilized in the synthesis of cleavable surfactants. These surfactants, made from 1,3-dioxolan derivatives, show potential in various applications due to their ability to be broken down under certain conditions, offering environmental benefits in terms of biodegradability (Zhao, 2009).
Ribonucleoside Protection
Hydroxyl Protecting Group in Ribonucleosides 1-(1,3-Dioxolan-2-yl)-heptan-2-one and its derivatives have been studied for their potential as protecting groups for the 2'-hydroxyl function in ribonucleosides. This application is crucial in the field of oligonucleotide synthesis, providing stability and selectivity in the synthesis process (Karwowski, Seio, & Sekine, 2007).
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(11)8-10-12-6-7-13-10/h10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOSFSVYKVVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600629 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-heptan-2-one | |
CAS RN |
60643-07-4 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


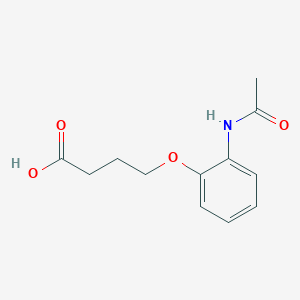


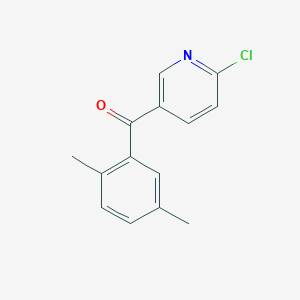

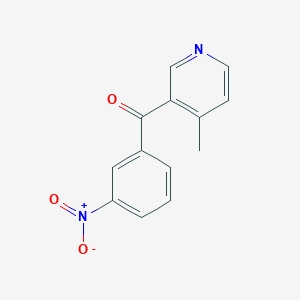
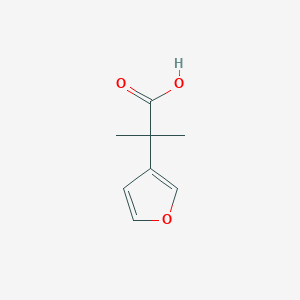
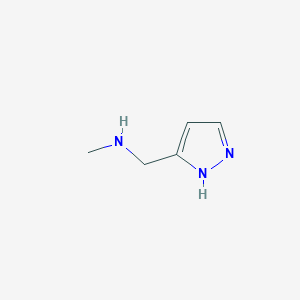
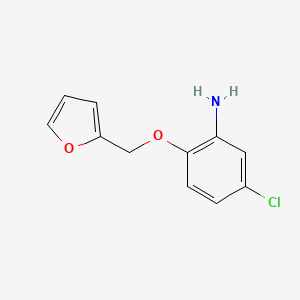
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

